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Frequently Asked Questions

What is the primary molecular rationale for EVG's activity against the Y143R mutant?

Structural studies indicate that RAL forms a critical π–π stacking interaction with the tyrosine at

position 143 (Y143) of the HIV-1 integrase. The Y143R mutation disrupts this interaction, leading to

RAL resistance. EVG, however, does not rely on this interaction with Y143 for binding, allowing it to

maintain activity against this mutant [1].

Which RAL resistance mutations do confer cross-resistance to EVG? The primary RAL resistance

pathways involving mutations at integrase positions Q148 and N155 (especially when Q148 is

combined with G140S) typically confer high-level cross-resistance to EVG [1] [2].

How common is integrase inhibitor resistance? A 2024 study (ROSETTA registry) found that major

integrase resistance mutations were detected in about 26% of people experiencing treatment failure

with a second-generation integrase inhibitor (like dolutegravir). Resistance was more likely in those

with prior antiretroviral treatment experience and prior exposure to first-generation INSTIs like RAL

and EVG [3].

What is the recommended first step upon suspected virologic failure? For confirmed virologic

failure (HIV RNA ≥200 copies/mL), genotypic resistance testing should be performed, ideally while

the patient is still on the failing regimen or within 4 weeks of discontinuation [4] [5].
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Experimental Protocols & Data

The following protocols are adapted from the pivotal study that characterized EVG's activity against RAL-

resistant mutants [1].

Protocol 1: Gel-Based Biochemical Assay for Integrase Inhibition

This protocol assesses a compound's ability to inhibit integrase function in a cell-free system.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of EVG and RAL against wild-
type and mutant recombinant integrase enzymes.

Materials:
Recombinant integrase proteins (Wild-type, Y143R, N155H, G140S/Q148H).

Radiolabeled ([γ-³²P] ATP) oligonucleotide substrates mimicking viral DNA ends (21t/21b for 3'-
processing, 19t/21b for strand transfer).

Test compounds (EVG, RAL).
Reaction buffer (50 mM MOPS pH 7.2, 7.5 mM MgCl₂, 14 mM 2-mercaptoethanol).

Denaturing polyacrylamide gel electrophoresis equipment.
Methods:

Prepare Substrates: Anneal labeled oligonucleotides to create double-stranded DNA
substrates.

Perform Reaction: Mix 20 nM DNA substrate with 400 nM integrase in reaction buffer and a
serial dilution of the drug (typically in DMSO). Incubate at 37°C for 120 minutes.

Stop Reaction: Quench with an equal volume of formamide loading buffer containing 1% SDS.
Visualize Products: Separate reaction products on a 16% denaturing polyacrylamide gel. Dry

the gel and visualize results using a phosphorimager.
Analyze Data: Use densitometry software to quantify the product bands and calculate IC₅₀

values.
Expected Outcome: The Y143R mutant will show high resistance to RAL (high IC₅₀) but remain

sensitive to EVG (low IC₅₀), while the N155H and G140S/Q148H mutants will show cross-resistance
to both drugs [1].

Protocol 2: Single-Round Antiviral Assay

This protocol measures the antiviral activity of compounds against mutant viruses in a cellular context.

Objective: To determine the IC₅₀ of EVG and RAL against wild-type and mutant virus particles.
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Materials:

293T cells.
Lentiviral vector system with a luciferase reporter gene in the Nef region and VSV-G envelope.

Plasmid constructs for producing mutant integrase-containing virus particles (e.g., Y143R,
G140S/Q148H).

Test compounds.
Luciferase assay system (e.g., Bright-Glo).

Methods:
Produce Virus: Generate VSV-G pseudo-typed reporter viruses by co-transfecting 293T cells

with the envelope plasmid and the HIV-1Δenv construct containing the desired integrase
mutation.

Infect and Treat: Pre-treat fresh 293T cells with serial dilutions of EVG or RAL for 4 hours.
Then, infect with the reporter viruses.

Measure Infection: After 48 hours, lyse cells and measure luciferase activity as a proxy for
viral infection.

Analyze Data: Calculate the percentage of infection inhibition at each drug concentration and
plot dose-response curves to determine IC₅₀ values.

Expected Outcome: Results will confirm findings from the biochemical assay, showing that the
Y143R virus is sensitive to EVG but highly resistant to RAL in a cellular environment [1].

Quantitative Resistance Data

The table below summarizes key quantitative findings from the referenced study, illustrating the differential

resistance profiles [1].

Table 1: Experimentally Determined Resistance Profiles of Key Integrase Mutants

Integrase
Mutant

Fold-Change in RAL
IC₅₀

Fold-Change in EVG
IC₅₀

Cross-Resistance
Status

Wild-Type 1 (Reference) 1 (Reference) None

Y143R High ~2-fold No; EVG remains active

N155H Intermediate Intermediate Yes

G140S + Q148H High ~1000-fold Yes
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Mechanism of Action & Cross-Resistance

The diagram below illustrates the molecular mechanism behind the differential cross-resistance between

RAL and EVG.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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